Cas no 478043-12-8 (N-{(2,6-Dimethylanilino)carbonyloxy}-N-{(E)-2,2-dimethyl-1-(2-nitrophenoxy)methylpropylidene}amine)

N-{(2,6-Dimethylanilino)carbonyloxy}-N-{(E)-2,2-dimethyl-1-(2-nitrophenoxy)methylpropylidene}amine 化学的及び物理的性質
名前と識別子
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- N-{(2,6-Dimethylanilino)carbonyloxy}-N-{(E)-2,2-dimethyl-1-(2-nitrophenoxy)methylpropylidene}amine
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N-{(2,6-Dimethylanilino)carbonyloxy}-N-{(E)-2,2-dimethyl-1-(2-nitrophenoxy)methylpropylidene}amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N154030-50mg |
N-{[(2,6-Dimethylanilino)carbonyl]oxy}-N-{(E)-2,2-dimethyl-1-[(2-nitrophenoxy)methyl]propylidene}amine |
478043-12-8 | 50mg |
$ 380.00 | 2022-06-03 | ||
A2B Chem LLC | AI83935-5mg |
(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate |
478043-12-8 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI83935-1g |
(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate |
478043-12-8 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI83935-10mg |
(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate |
478043-12-8 | >90% | 10mg |
$240.00 | 2024-04-19 | |
TRC | N154030-25mg |
N-{[(2,6-Dimethylanilino)carbonyl]oxy}-N-{(E)-2,2-dimethyl-1-[(2-nitrophenoxy)methyl]propylidene}amine |
478043-12-8 | 25mg |
$ 230.00 | 2022-06-03 | ||
A2B Chem LLC | AI83935-500mg |
(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate |
478043-12-8 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI83935-1mg |
(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate |
478043-12-8 | >90% | 1mg |
$201.00 | 2024-04-19 |
N-{(2,6-Dimethylanilino)carbonyloxy}-N-{(E)-2,2-dimethyl-1-(2-nitrophenoxy)methylpropylidene}amine 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
N-{(2,6-Dimethylanilino)carbonyloxy}-N-{(E)-2,2-dimethyl-1-(2-nitrophenoxy)methylpropylidene}amineに関する追加情報
Professional Introduction to Compound with CAS No 478043-12-8 and Product Name: N-{(2,6-Dimethylanilino)carbonyloxy}-N-{(E)-2,2-dimethyl-1-(2-nitrophenoxy)methylpropylidene}amine
This compound, identified by the CAS number 478043-12-8, is a sophisticated organic molecule with a unique structural framework that has garnered significant attention in the field of chemical and pharmaceutical research. The product name, N-{(2,6-Dimethylanilino)carbonyloxy}-N-{(E)-2,2-dimethyl-1-(2-nitrophenoxy)methylpropylidene}amine, provides a detailed insight into its chemical composition and potential functionalities. This introduction aims to explore the compound's structure, properties, and the latest research applications that highlight its significance in modern science.
The molecular structure of this compound features a combination of aromatic and aliphatic moieties, which contribute to its diverse chemical behavior. The presence of the 2,6-dimethylanilino group suggests potential interactions with biological targets due to its ability to engage in hydrogen bonding and π-stacking interactions. These characteristics make the compound a promising candidate for further exploration in drug discovery and material science.
One of the most intriguing aspects of this compound is its dual functionality, as indicated by the presence of both carbonyloxy and nitrophenoxy groups. These functional groups not only enhance the compound's reactivity but also open up possibilities for various chemical modifications. In recent years, there has been a growing interest in molecules with such dual functionalities due to their potential applications in catalysis, polymer chemistry, and medicinal chemistry.
Recent studies have begun to uncover the potential applications of this compound in pharmaceutical research. The E)-2,2-dimethyl-1-(2-nitrophenoxy)methylpropylidene moiety, in particular, has shown promise in acting as a bioisostere for certain pharmacophores. This concept is particularly relevant in the development of novel therapeutic agents where structural modifications can lead to improved efficacy and reduced side effects. The nitrophenoxy group also suggests potential roles in redox chemistry, which could be exploited for developing new types of drugs that target specific metabolic pathways.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. These methods not only highlight the synthetic prowess required but also underscore the importance of innovative approaches in modern organic synthesis.
In addition to its pharmaceutical potential, this compound has shown interesting properties when incorporated into materials science applications. The aromatic rings and alkyl chains contribute to its solubility and thermal stability, making it a viable candidate for use in polymer formulations. Recent research has explored its incorporation into conductive polymers and organic semiconductors, where its electronic properties could be leveraged for advanced technological applications.
The biodegradability and environmental impact of this compound are also areas of active investigation. Given the increasing emphasis on sustainable chemistry, understanding how this molecule behaves in different environmental conditions is crucial. Preliminary studies suggest that under certain conditions, it can undergo degradation pathways that are less harmful to ecosystems. This aligns with global efforts to develop more environmentally friendly chemical products.
The role of computational chemistry in studying this compound cannot be overstated. Advanced computational methods have enabled researchers to predict the compound's behavior with high accuracy before conducting expensive experimental trials. Techniques such as density functional theory (DFT) have been particularly useful in understanding electronic structures and predicting reactivity. These computational insights have significantly accelerated the discovery process and have led to more informed synthetic strategies.
Future research directions for this compound are multifaceted. On one hand, there is a push towards developing new therapeutic agents based on its structural framework. On the other hand, exploring its applications in green chemistry and sustainable materials science could open up entirely new avenues of investigation. Collaborative efforts between academia and industry are essential to translate these findings into practical applications that benefit society.
In conclusion, the compound with CAS number 478043-12-8 and product name N-{(2,6-Dimethylanilino)carbonyloxy}-N-{(E)-2,2-dimethyl-1-(2-nitrophenoxy)methylpropylidene}amine represents a fascinating subject of study with broad implications across multiple scientific disciplines. Its unique structure, reactivity, and potential applications make it a cornerstone in contemporary chemical research. As our understanding of its properties continues to grow, so too will its role in advancing scientific knowledge and technological innovation.
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